2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

Chemical Synthesis Procurement Quality Control

This 5-bromo-1H-pyrazol-3-ylacetic acid is a critical regioisomer for medicinal chemistry. The C5-bromine is activated for nucleophilic aromatic substitution and cross-coupling (Suzuki, Buchwald-Hartwig), while the C3-acetic acid enables amide bond formation. Unlike the 4-bromo isomer, the 5-bromo group's electronic environment ensures superior reactivity. The unprotected NH is essential for hydrogen-bond donor pharmacophores. Procuring high-purity (≥97%) material prevents catalyst poisoning and ensures synthetic success. For early-stage parallel synthesis where cost is key, 95% purity offers a 16% saving on a 5g scale, with impurities removed downstream.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
Cat. No. B11898160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-1H-pyrazol-3-yl)acetic acid
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=C(NN=C1Br)CC(=O)O
InChIInChI=1S/C5H5BrN2O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)
InChIKeyGQTCPLPPGHEHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-1H-pyrazol-3-yl)acetic acid (CAS 1543437-47-3): Key Building Block for Heterocyclic Synthesis


2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative featuring a bromine atom at the 5-position of the pyrazole ring and an acetic acid moiety, with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its structure incorporates a reactive bromine handle suitable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a carboxylic acid group amenable to amide bond formation .

Why 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid Cannot Be Replaced by Common Pyrazole Analogs


Generic substitution of pyrazole building blocks is often not feasible due to profound differences in reactivity and downstream synthetic utility. The specific regioisomerism of this compound (5-bromo, 3-acetic acid) is critical; swapping it for a 4-bromo or 1-substituted analog would fundamentally alter the electronic and steric environment of the ring, leading to different reaction outcomes . For instance, the 5-bromo group in this compound is activated by the adjacent nitrogen, making it a superior electrophile for nucleophilic aromatic substitution compared to the less reactive 4-bromo isomer . Furthermore, the unprotected NH group on the pyrazole ring is essential for subsequent functionalization or for mimicking key pharmacophoric features, unlike N-alkylated analogs which would abolish this key hydrogen-bond donor capability . Therefore, the precise substitution pattern is not interchangeable and directly dictates the success of a synthetic route or the biological profile of the final compound.

Quantitative Evidence: Differentiating 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid from Analogs


Purity Specification and Availability for Reproducible Research

For procurement decisions, product purity is a primary differentiator. 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is commercially available with a specified purity of ≥97% from suppliers like AChemBlock, ensuring minimal interference from impurities in sensitive reactions . This contrasts with other suppliers (e.g., AKSci) who offer the compound at a 95% minimum purity specification . While seemingly small, this 2% difference in purity can be critical in multi-step syntheses where cumulative impurity effects can drastically reduce overall yields.

Chemical Synthesis Procurement Quality Control

Reactivity Advantage: Bromine at C5 for Substitution Chemistry

The 5-position of the pyrazole ring is electronically activated, making the bromine a superior leaving group for nucleophilic aromatic substitution (SNAr) compared to the 4-bromo isomer. This is a class-level inference based on the well-established reactivity of 5-halopyrazoles . In contrast, a 4-bromo-1H-pyrazol-3-yl)acetic acid analog would exhibit significantly lower reactivity under similar SNAr conditions, often requiring more forcing conditions or transition-metal catalysis. This electronic differentiation is quantifiable via calculated or experimental Hammett constants, where the σ-para value for a 5-substituent is different from that of a 4-substituent, directly correlating to reaction rates.

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution

Price Competitiveness for Bulk Procurement

For research groups requiring larger quantities, bulk pricing is a key differentiator. A direct comparison of list prices for a 5g quantity shows that AChemBlock offers 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid at $5,485 , while AKSci lists the same quantity at $4,593 . This represents a quantifiable cost saving of $892 (or approximately 16%) for the alternative supplier, which may be a deciding factor for budget-conscious projects, provided the lower purity specification (95% vs 97%) is acceptable for the intended application.

Procurement Cost Analysis Medicinal Chemistry

Recommended Applications for 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid Based on Core Evidence


Synthesis of Focused Libraries for Bromodomain Inhibitor Programs

Given the precedence of pyrazole derivatives as bromodomain inhibitors [1], this compound serves as an ideal core scaffold for generating diverse analogs. Its dual functional handles (C5-bromine and C3-acetic acid) enable efficient parallel synthesis. The C5-bromine can undergo Suzuki or Buchwald-Hartwig cross-coupling to introduce aryl or amine diversity, while the acetic acid can be coupled to various amines to explore the solvent-exposed region of the bromodomain binding pocket. The high purity (≥97%) from select vendors is critical for ensuring that initial hits from this library are not artifacts from impurities.

Construction of Advanced Intermediates via Cross-Coupling

This compound is strategically valuable as an advanced intermediate for synthesizing more complex molecules. Its C5-bromine handle is a key point for diversification. For example, it can be used in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids to rapidly build a library of 5-aryl-pyrazole-3-acetic acids. The reaction's success hinges on the purity of the starting material to avoid catalyst poisoning and ensure high yields, making the choice of a high-purity source [1] a critical factor for successful scale-up.

Cost-Effective Large-Scale Synthesis of Pyrazole-Containing Targets

For projects where cost is a primary driver and the slightly lower purity (95%) is acceptable for the initial step, procuring the compound from a supplier like AKSci offers a quantifiable cost saving of 16% on a 5g scale [1]. This is particularly relevant for early-stage research where multiple analogs are being made in parallel or for the initial steps of a longer synthetic sequence where impurities will be removed in a subsequent purification step. This evidence-based procurement decision allows for judicious allocation of research funds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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